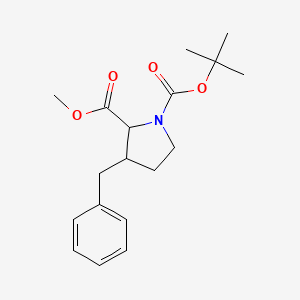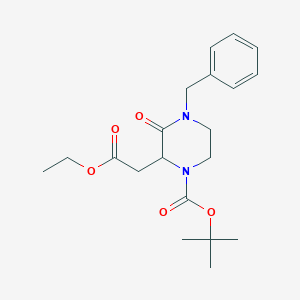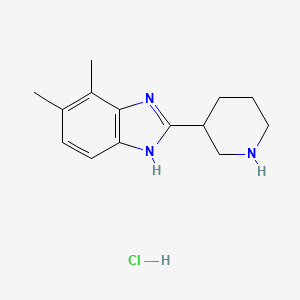![molecular formula C7H9NO3 B1486273 2-Oxa-7-azaspiro[4.4]nonane-1,8-dione CAS No. 2168794-90-7](/img/structure/B1486273.png)
2-Oxa-7-azaspiro[4.4]nonane-1,8-dione
Übersicht
Beschreibung
2-Oxa-7-azaspiro[4.4]nonane-1,8-dione is a chemical compound belonging to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are joined at a single atom. This compound features an oxygen atom and a nitrogen atom within its structure, making it a valuable intermediate in organic synthesis and potential candidate for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[4.4]nonane-1,8-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the one-pot synthesis using manganese (III)-based oxidation of 4-acylpyrrolidine-2,3-diones has been reported. This method involves reacting a mixture of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones under controlled conditions to form the desired spiro compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to ensure high yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxa-7-azaspiro[4.4]nonane-1,8-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include manganese (III) compounds, which can facilitate the formation of the spiro structure.
Reduction: : Reduction reactions might involve the use of hydrogen gas or metal hydrides.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
2-Oxa-7-azaspiro[4
Chemistry: : It can serve as an intermediate in the synthesis of more complex organic molecules.
Biology: : The compound might be used in the study of biological systems, particularly in understanding the interactions of spiro compounds with biological targets.
Medicine: : It could be explored for its therapeutic potential, possibly as a precursor for drug development.
Industry: : The compound's unique structure makes it valuable for the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-Oxa-7-azaspiro[4.4]nonane-1,8-dione exerts its effects would depend on its specific application. For instance, in a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
2-Oxa-7-azaspiro[4.4]nonane-1,8-dione can be compared with other similar spiro compounds, such as 2-oxa-7-azaspiro[4.4]nonane-1,3-dione and 2-oxa-7-azaspiro[4.4]nonane-8,9-dione. These compounds share the spiro structure but differ in the position of the oxygen and nitrogen atoms within the rings. The unique arrangement of atoms in this compound may confer distinct chemical and biological properties compared to its analogs.
List of Similar Compounds
2-oxa-7-azaspiro[4.4]nonane-1,3-dione
2-oxa-7-azaspiro[4.4]nonane-8,9-dione
Eigenschaften
IUPAC Name |
2-oxa-7-azaspiro[4.4]nonane-1,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5-3-7(4-8-5)1-2-11-6(7)10/h1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZVRMHBJYCYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C12CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(Trimethylsilyl)oxy]-2-azepanone](/img/structure/B1486194.png)
![Methyl 9-methoxy-7-oxo-1,2,3,4,5,7-hexahydropyrido[1,2-d][1,4]diazepine-10-carboxylate hydrochloride](/img/structure/B1486196.png)



![methyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1486203.png)

![3-[4-(2-Methylcyclohexyl)-1-piperazinyl]-3-oxopropanoic acid](/img/structure/B1486207.png)
![Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione hydrochloride](/img/structure/B1486209.png)
![Methyl 1-(aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylate](/img/structure/B1486211.png)
